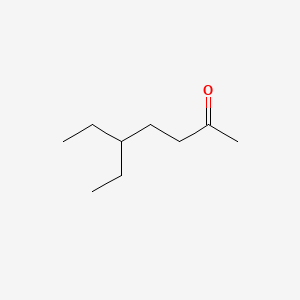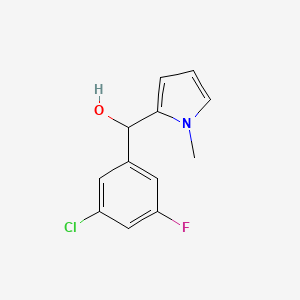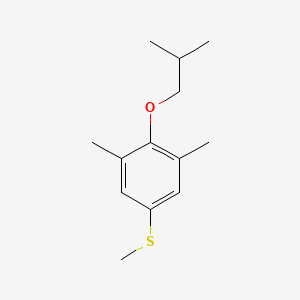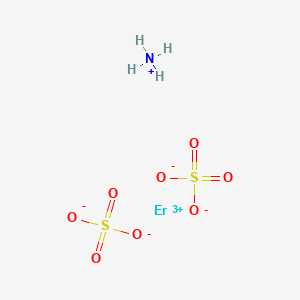
Ammonium erbium(3+) disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium erbium(3+) disulphate is a chemical compound with the molecular formula ErH4NO8S2. It is composed of erbium, a rare earth element, combined with ammonium and disulphate ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium erbium(3+) disulphate can be synthesized through a reaction involving erbium salts and ammonium sulphate under controlled conditions. The reaction typically requires a solvent, such as water, and is conducted at a specific temperature to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium erbium(3+) disulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of erbium ions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and other chemical compounds that can interact with the erbium ions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can include various erbium-containing compounds and other by-products .
Wissenschaftliche Forschungsanwendungen
Ammonium erbium(3+) disulphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving rare earth elements.
Biology: Investigated for its potential biological effects and interactions with biological molecules.
Industry: Utilized in industrial processes that require the unique properties of erbium compounds.
Wirkmechanismus
The mechanism of action of ammonium erbium(3+) disulphate involves its interaction with molecular targets and pathways within various systems.
Vergleich Mit ähnlichen Verbindungen
- Erbium(III) oxide
- Erbium(III) chloride
- Erbium(III) fluoride
- Erbium(III) bromide
- Erbium(III) iodide
- Erbium(III) acetate
- Erbium(III) nitrate
Uniqueness: Ammonium erbium(3+) disulphate is unique due to its specific combination of erbium, ammonium, and disulphate ions.
Eigenschaften
CAS-Nummer |
97338-18-6 |
|---|---|
Molekularformel |
ErH4NO8S2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
azanium;erbium(3+);disulfate |
InChI |
InChI=1S/Er.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
InChI-Schlüssel |
SOIRBTBAELKQIN-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


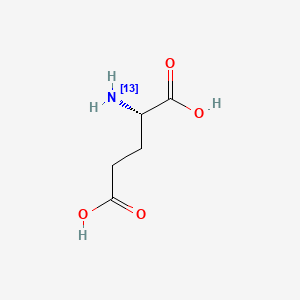
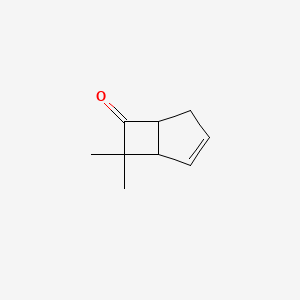

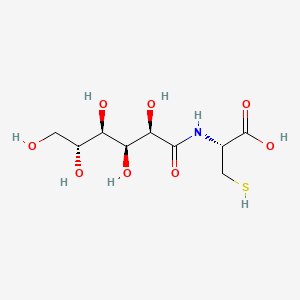
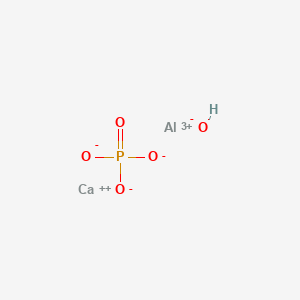

![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
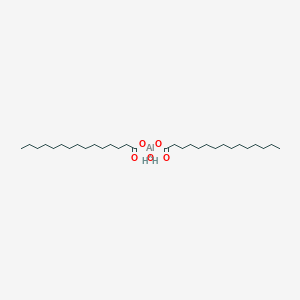

![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

